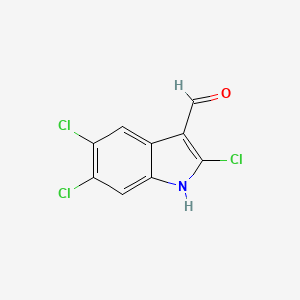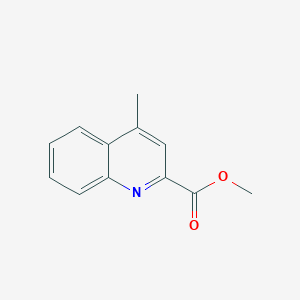
Methanone, bis(1-methyl-1H-pyrrol-2-yl)-
Descripción general
Descripción
Methanone, bis(1-methyl-1H-pyrrol-2-yl)-, also known as bis(1-methyl-1H-pyrrol-2-yl)methanone, is an organic compound with the molecular formula C11H12N2O. This compound is characterized by the presence of two 1-methyl-1H-pyrrol-2-yl groups attached to a central methanone group. It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is known for its biological and chemical significance .
Mecanismo De Acción
Target of Action
Similar compounds have been screened for in vitro 5ht reuptake inhibition
Mode of Action
It’s worth noting that the compound’s structure includes a conjugated –c5 n2–n3 c6– central unit linked with two terminal deprotonated pyrrole units . This structure could potentially influence its interaction with its targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, bis(1-methyl-1H-pyrrol-2-yl)- typically involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with a suitable methanone precursor under acidic or basic conditions. One common method involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the condensation reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, bis(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, low temperatures.
Major Products Formed
Oxidation: N-oxides of methanone, bis(1-methyl-1H-pyrrol-2-yl)-.
Reduction: Corresponding alcohols of methanone, bis(1-methyl-1H-pyrrol-2-yl)-.
Substitution: Halogenated, alkylated, or nitrated derivatives of methanone, bis(1-methyl-1H-pyrrol-2-yl)-.
Aplicaciones Científicas De Investigación
Methanone, bis(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chemical properties
Comparación Con Compuestos Similares
Methanone, bis(1-methyl-1H-pyrrol-2-yl)- can be compared with other similar compounds, such as:
Bis(indolyl)methanones: These compounds also contain two heterocyclic rings attached to a central methanone group but differ in the nature of the heterocycle (indole vs. pyrrole).
Bis(pyrazolyl)methanes: These compounds feature pyrazole rings instead of pyrrole rings and are studied for their antimicrobial and antioxidant properties.
Bis(imidazolyl)methanes: Containing imidazole rings, these compounds are investigated for their potential as antifungal and antiviral agents.
The uniqueness of methanone, bis(1-methyl-1H-pyrrol-2-yl)- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
bis(1-methylpyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-7-3-5-9(12)11(14)10-6-4-8-13(10)2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUGSWFNSDWIDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C2=CC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461571 | |
| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80838-84-2 | |
| Record name | Methanone, bis(1-methyl-1H-pyrrol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)



![(4-Amino-1-methylbutyl)[5-(4-fluorophenoxy)-6-methoxy-2-methyl(8-quinolyl)]amine](/img/structure/B3057387.png)

![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)


